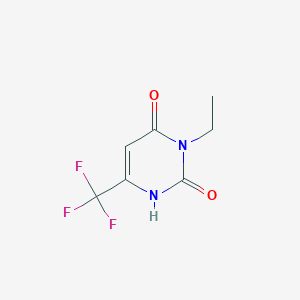

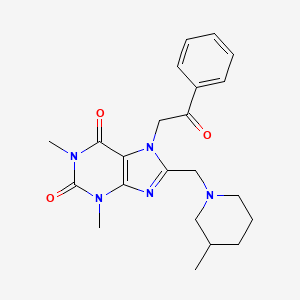

![molecular formula C22H15F4N3OS2 B2522221 2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1421517-49-8](/img/structure/B2522221.png)

2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide is a synthetic molecule that appears to be designed for potential use in pharmaceutical applications. It contains several functional groups, including a thioether linking a fluorophenyl group, a pyridinylmethylamine, and a trifluoromethylbenzothiazole, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-(benzo[b]thiophene-3-yl)pyrroles involves the reaction of 3-acetylbenzo[b]thiophene oxime with acetylene, followed by devinylation and trifluoroacetylation to yield pyrroles with trifluoroacetyl groups . Similarly, the synthesis of N-(benzothiazole-2-yl) acetamide derivatives has been achieved by reacting imidazole-thione derivatives with chloroacetamide compounds . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate fluorophenyl, pyridinylmethyl, and trifluoromethylbenzothiazole components.

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using techniques such as 1H NMR, FTIR, MS, and elemental analysis, as has been done for similar acetamide derivatives . These techniques would provide detailed information about the molecular framework and the presence of the various substituents.

Chemical Reactions Analysis

The compound contains several reactive sites that could participate in further chemical reactions. The thioether linkage could undergo oxidation, the acetamide moiety could be involved in hydrolysis, and the aromatic rings could participate in electrophilic substitution reactions. The presence of the fluorine atoms could influence the reactivity and electronic properties of the molecule, as seen in the synthesis of BODIPY fluorophores, where fluorine atoms contribute to the optical properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and acidity constants (pKa), would be important for its application. The pKa values provide insight into the compound's ionization state at different pH levels, which is crucial for its biological activity and solubility. For similar compounds, the pKa values have been determined using UV spectroscopic studies, revealing that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings . The compound's lipophilicity, influenced by the trifluoromethyl group, would also be a key factor in its pharmacokinetic profile.

Relevant Case Studies

Although no direct case studies on the compound were provided, related research has shown that N-benzyl substituted acetamide derivatives containing a thiazole ring have been synthesized and evaluated for their inhibitory activities against Src kinase and their anticancer properties . These studies suggest that the compound could also be evaluated for similar biological activities, given its structural similarities to the compounds tested.

Wissenschaftliche Forschungsanwendungen

Antitumor and Kinase Inhibition

- Compounds structurally related to the specified molecule have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. For instance, thiazolyl N-benzyl-substituted acetamide derivatives show promise in inhibiting cell proliferation in various cancer cell lines, including colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. These findings suggest potential applications in developing anticancer therapeutics targeting specific kinase pathways (Fallah-Tafti et al., 2011).

Antimicrobial Activity

- Some synthesized derivatives demonstrate antimycobacterial activity, indicating potential use in treating infections caused by mycobacteria. This suggests a possible avenue for developing new antimicrobial agents based on the structural framework of the specified compound (Sathe et al., 2011).

Insecticidal Assessment

- Research into heterocycles incorporating a thiadiazole moiety, derived from compounds structurally similar to the specified molecule, shows insecticidal potential against the cotton leafworm, Spodoptera littoralis. This highlights the compound's application in developing novel insecticides for agricultural purposes (Fadda et al., 2017).

Radioligand Imaging

- Certain derivatives have been synthesized for the study of peripheral benzodiazepine receptors using positron emission tomography (PET), indicating their utility in neurodegenerative disorder research and diagnostic imaging (Fookes et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds have been found to target the yeast casein kinase of candida albicans . This kinase plays a crucial role in the growth and survival of the organism, making it a potential target for antifungal therapies .

Mode of Action

It is suggested that the compound may interact with its target through hydrophobic bonds and van der waals interactions . These interactions can stabilize the compound within the active site of the target, potentially inhibiting its function .

Biochemical Pathways

Given the potential target of the compound, it may impact pathways related to the survival and growth of candida albicans . The downstream effects of this interaction could include reduced growth and survival of the organism .

Result of Action

If the compound effectively inhibits its target, it could potentially lead to reduced growth and survival of candida albicans .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F4N3OS2/c23-15-4-6-16(7-5-15)31-13-19(30)29(12-14-8-10-27-11-9-14)21-28-20-17(22(24,25)26)2-1-3-18(20)32-21/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDAKHYZWKKZSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CSC4=CC=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F4N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

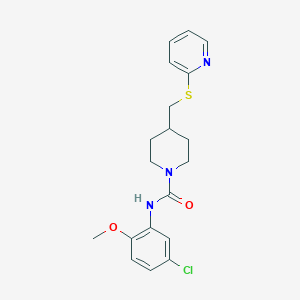

![5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2522141.png)

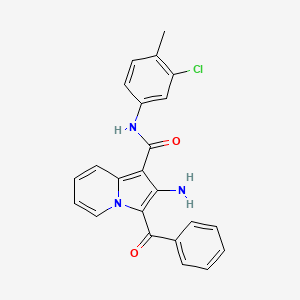

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2522147.png)

![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2522148.png)

![1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2522150.png)

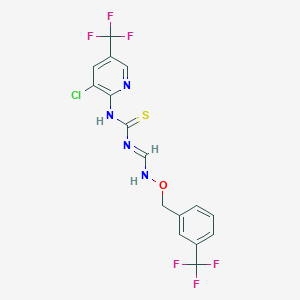

![3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522156.png)

![3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522157.png)

![N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2522159.png)

![N~1~-(3,5-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2522160.png)